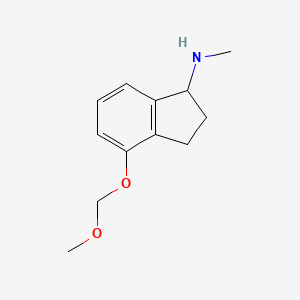

1-Methylamino-4-(methoxymethoxy)indane

Description

General Significance of Indane Scaffolds in Organic Chemistry

The indane (2,3-dihydro-1H-indene) ring system is a prominent structural motif in organic chemistry, valued for its rigid, bicyclic framework that combines both aromatic and aliphatic features. nih.goveburon-organics.com This fusion provides a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical aspect in the design of biologically active molecules. nih.gov Consequently, the indane scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of compounds that interact with diverse biological targets. nih.govresearchgate.net Notable pharmaceuticals incorporating the indane core include the HIV-1 protease inhibitor indinavir (B1671876) and the ultra-long-acting β-adrenoceptor agonist indacaterol. nih.gov

The construction of the indane ring system can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. One of the most classical methods is the intramolecular Friedel–Crafts reaction, which can proceed via either acylation or alkylation. sci-hub.ru In the acylation pathway, a β-phenylpropionic acid derivative is cyclized in the presence of a Lewis acid to form an indanone, which can then be further transformed. sci-hub.rubeilstein-journals.org

Modern synthetic methods have expanded the toolkit for creating indane frameworks. Metal-catalyzed reactions are particularly prominent, offering high efficiency and selectivity. organic-chemistry.org For instance, palladium-catalyzed intramolecular C-H alkylation can form the indane ring from precursors with unactivated alkyl halides. organic-chemistry.org Nickel-catalyzed reactions, such as the intramolecular hydroalkenylation of imines with alkenes or the arylcyanation of unactivated olefins, also provide effective routes to substituted indanes. organic-chemistry.org Furthermore, stereoselective approaches, like the rhodium-catalyzed conjugate addition followed by a Michael cyclization, allow for the construction of trisubstituted indanes with controlled stereochemistry. organic-chemistry.org

| Synthetic Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Intramolecular Friedel–Crafts Acylation | Lewis acids (e.g., AlCl₃) | Cyclization of β-phenylpropionic acid chlorides to form 1-indanones. | sci-hub.rubeilstein-journals.org |

| Intramolecular Friedel–Crafts Alkylation | Lewis or Brønsted acids | Cyclization involving a carbocation intermediate, often generated from a carbinol. | sci-hub.ru |

| Nickel-Catalyzed Arylcyanation | Ni(0) catalyst, BPh₃, chiral ligand (e.g., TangPHOS) | An enantioselective intramolecular reaction of unactivated olefins to generate 1,1-disubstituted indanes. | organic-chemistry.org |

| Palladium-Catalyzed C-H Alkylation | Pd catalyst | Intramolecular cyclization of arenes with unactivated primary and secondary alkyl halides. | organic-chemistry.org |

| Rhodium-Catalyzed Michael Cyclization | Rh(I) catalyst | A stereoselective sequence involving conjugate addition of boronic acids to enones followed by cyclization. | organic-chemistry.org |

Significance of Methylamino Functionalization in Organic Synthesis

The methylamino group (-NHCH₃) is a primary amine derivative that plays a crucial role in organic synthesis. Its presence in a molecule imparts basicity and nucleophilicity, making it a key handle for further chemical transformations. Amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and other functional materials.

The methylamino group can participate in a wide variety of reactions. As a nucleophile, it can react with electrophiles such as alkyl halides (alkylation), acyl chlorides (amidation), and carbonyl compounds (reductive amination) to form more complex structures. smolecule.com For example, the synthesis of 1-Methylamino-4-(methoxymethoxy)indane itself can involve the reaction of 4-(methoxymethoxy)-1-indanone with methylamine (B109427). smolecule.com The basicity of the methylamino group allows it to act as a proton acceptor and enables the formation of ammonium (B1175870) salts. Furthermore, the N-H bond allows for hydrogen bonding, which can significantly influence the physical properties and biological interactions of a molecule. The synthesis of molecules containing the methylamino group can be achieved through various methods, including the reduction of nitromethane (B149229) or the Hofmann rearrangement of acetamide. youtube.com

Defining the Research Scope for this compound

The research interest in this compound primarily stems from its potential biological activity, particularly as a prostaglandin (B15479496) I2 receptor agonist. smolecule.com Prostaglandin I2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. smolecule.com Compounds that can mimic the action of prostaglandin I2 are of significant interest for the potential treatment of conditions such as pulmonary hypertension and other cardiovascular diseases. smolecule.com

The investigation into this compound is also driven by the broader exploration of indane derivatives as pharmacologically active agents. The rigid indane scaffold allows for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are presented below.

| Property | Value |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 4-(methoxymethoxy)-N-methyl-2,3-dihydro-1H-inden-1-amine |

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various synthetic routes, often starting from a substituted indanone precursor. A common method involves the reaction of 4-(methoxymethoxy)-1-indanone with methylamine. beilstein-journals.org This transformation is typically achieved through reductive amination, where the ketone is first converted to an imine by reaction with methylamine, followed by reduction to the corresponding amine.

The chemical reactivity of this compound is influenced by its functional groups. The methylamino group can undergo reactions typical of secondary amines, such as acylation and alkylation. The methoxymethoxy group, often used as a protecting group for phenols, can be cleaved under acidic conditions to reveal the corresponding phenol (B47542). The indane core itself is relatively stable but can undergo electrophilic substitution on the aromatic ring under certain conditions.

Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its potential as a prostaglandin I2 receptor agonist is a key area of interest. smolecule.com Studies on related aminoindane structures have explored their metabolic fate, indicating that metabolism can occur through pathways such as hydroxylation and N-acetylation. nih.gov For instance, in vitro studies with human liver microsomes on N-methyl-2-aminoindane showed the formation of a hydroxylamine (B1172632) and hydroxylated metabolites. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(methoxymethoxy)-N-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H17NO2/c1-13-11-7-6-10-9(11)4-3-5-12(10)15-8-14-2/h3-5,11,13H,6-8H2,1-2H3 |

InChI Key |

RAKWESHVZNAMFO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC2=C1C=CC=C2OCOC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylamino 4 Methoxymethoxy Indane

Precursor Synthesis and Functionalization Strategies

The cornerstone of the synthesis is the preparation of a suitably functionalized indanone core. This typically involves the synthesis of 4-hydroxy-1-indanone (B1297909), which serves as a versatile intermediate for the introduction of the methoxymethoxy group.

Synthesis of 4-(Methoxymethoxy)-1-indanone

The synthesis of 4-(methoxymethoxy)-1-indanone is a two-stage process that first requires the regioselective synthesis of 4-hydroxy-1-indanone, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Another common and versatile approach to substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids beilstein-journals.orgnih.gov. The regioselectivity of this reaction is influenced by the nature and position of substituents on the aromatic ring. For the synthesis of 4-hydroxy-1-indanone, a key consideration is directing the cyclization to the position ortho to the activating hydroxyl group.

Polyphosphoric acid (PPA) is a frequently employed reagent for mediating such cyclizations. The concentration of P₂O₅ in PPA has been shown to have a crucial effect on the regioselectivity of indanone formation. By tuning the PPA concentration, it is possible to favor the formation of specific regioisomers d-nb.inforug.nl.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Dihydrocoumarin | 1. HCl, hydrolysis 2. Polyphosphoric acid, cyclization | 4-Hydroxy-1-indanone | Industrial scale, good yield google.com |

| 3-(3-Hydroxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | 4-Hydroxy-1-indanone | Control of regioselectivity through PPA concentration d-nb.inforug.nl |

With 4-hydroxy-1-indanone in hand, the next step is the protection of the phenolic hydroxyl group. The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward cleavage wikipedia.org.

The introduction of the MOM group is typically achieved by treating the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) wikipedia.org. This reaction proceeds via an Sₙ2 displacement of the chloride by the alkoxide generated in situ.

General Reaction for MOM Protection: ROH + MOM-Cl + (i-Pr)₂NEt → ROMOM + (i-Pr)₂NEt·HCl

| Substrate | Reagent | Base | Solvent | Product |

| 4-Hydroxy-1-indanone | Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 4-(Methoxymethoxy)-1-indanone |

Preparation of 1-Indanone (B140024) Derivatives with Amine Precursors

While the primary strategy involves the late-stage introduction of the methylamino group, alternative approaches could envision the incorporation of a nitrogen-containing functionality earlier in the synthesis. However, for the specific target of 1-Methylamino-4-(methoxymethoxy)indane, the most convergent and widely applicable route is the reductive amination of the corresponding ketone.

Reductive Amination Routes to this compound

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds wikipedia.org. In the context of synthesizing this compound, this involves the reaction of 4-(methoxymethoxy)-1-indanone with methylamine (B109427) in the presence of a suitable reducing agent. This one-pot procedure typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine.

Catalytic and Reagent-Based Systems for Reductive Amination

A variety of catalytic and stoichiometric reagent-based systems have been developed for reductive amination, each with its own advantages in terms of reactivity, selectivity, and functional group tolerance.

Catalytic Systems:

Catalytic hydrogenation is a common method for reductive amination, employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the reductant wikipedia.org. These heterogeneous catalysts are often favored for their ease of removal from the reaction mixture.

Homogeneous catalysts, particularly those based on iridium and rhodium, have also proven to be highly effective for this transformation. For instance, iridium catalysts, in conjunction with a hydrogen source like ammonium (B1175870) formate (B1220265) or formic acid, can facilitate the reductive amination of ketones, including indanones, under relatively mild conditions wikipedia.orgkanto.co.jp. These systems often exhibit high chemoselectivity.

Reagent-Based Systems:

A wide array of hydride-based reducing agents can be employed for reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly popular due to their mildness and selectivity. They are capable of reducing the intermediate iminium ion preferentially over the starting ketone wikipedia.org.

The choice of catalyst or reagent depends on factors such as the substrate's functional group tolerance, desired reaction conditions, and scalability.

| Ketone Substrate | Amine | Reducing Agent/Catalyst System | Product |

| 4-(Methoxymethoxy)-1-indanone | Methylamine | H₂ / Pd/C | This compound |

| 4-(Methoxymethoxy)-1-indanone | Methylamine | Iridium catalyst / Ammonium formate | This compound |

| 4-(Methoxymethoxy)-1-indanone | Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

| 4-(Methoxymethoxy)-1-indanone | Methylamine | Co-based catalyst / H₂ | This compound |

Recent research has also highlighted the efficacy of cobalt-based catalysts for the reductive amination of indanones, offering a potentially more cost-effective alternative to precious metal catalysts researchgate.net.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical process aimed at maximizing product yield and purity while minimizing costs and reaction time. nih.govbeilstein-journals.org For the synthesis of this compound, a key transformation is the reductive amination of the precursor, 4-(methoxymethoxy)-1-indanone, with methylamine. smolecule.com The efficiency of this step is highly dependent on several parameters, including the choice of reducing agent, solvent, temperature, and stoichiometry of reactants.

Key parameters that require optimization include:

Reducing Agent : A variety of reducing agents can be employed for reductive amination, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity and selectivity of these agents vary, influencing the reaction rate and the formation of by-products.

Solvent : The choice of solvent affects the solubility of reactants and the stability of intermediates. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used, often in conjunction with pH control to facilitate imine formation.

Temperature and Concentration : These factors influence the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. smolecule.com Optimizing the concentration of reactants is essential to ensure efficient conversion. nih.gov

pH Control : The formation of the intermediate iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions to promote imine formation without deactivating the amine nucleophile.

Modern approaches to reaction optimization utilize high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide array of conditions and identify the optimal parameters for yield and purity. beilstein-journals.org

Below is a hypothetical data table illustrating the optimization of the reductive amination step for the synthesis of this compound from 4-(methoxymethoxy)-1-indanone.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |

| 2 | NaBH₃CN | Methanol/AcOH | 25 | 8 | 82 |

| 3 | NaBH(OAc)₃ | Dichloroethane | 25 | 6 | 91 |

| 4 | H₂/Pd-C | Ethanol | 50 | 24 | 75 |

Alternative Synthetic Pathways to the this compound Core

Cyclization Reactions for Indane Formation

The indane core is a fundamental structural motif of this compound. liv.ac.uk Several synthetic strategies exist for constructing this bicyclic system, often targeting a 4-substituted-1-indanone intermediate.

One of the most common methods is the intramolecular Friedel-Crafts cyclization . This approach typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For instance, 3-(2-methoxyphenyl)propionic acid can be cyclized to form 4-methoxyindan-1-one, a close precursor to the required intermediate. tandfonline.com The reaction is promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids. tandfonline.com An alternative starting material for the indanone core is dihydrocoumarin, which can be converted to 4-hydroxy-1-indanone through hydrolysis and subsequent acid-catalyzed cyclization. smolecule.com

More recent methods involve transition-metal catalysis. A notable example is a palladium-catalyzed Heck-aldol annulation cascade . liv.ac.uk This one-pot synthesis can generate multisubstituted 1-indanones from simpler starting materials, offering a more convergent approach. liv.ac.uk Other strategies include formal (4+1) cyclization reactions, which can construct the five-membered ring onto an existing aromatic system. nih.govsemanticscholar.org

The following table compares various cyclization strategies for forming the indanone core.

| Method | Typical Precursor | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | 3-Arylpropionic Acid | PPA, AlCl₃, TfOH | Well-established, uses accessible precursors. tandfonline.com | Requires harsh acidic conditions, potential for side reactions. semanticscholar.org |

| Dihydrocoumarin Rearrangement | Dihydrocoumarin | AlCl₃, H⁺ | Industrially viable approach. smolecule.com | Moderate yields (50-60%). smolecule.com |

| Palladium-Catalyzed Annulation | o-Halobenzaldehyde | Pd(OAc)₂, dppp, EG | One-pot synthesis, good yields for diverse structures. liv.ac.uk | Requires transition metal catalyst. |

Introduction of Methylamino Group via Substitution or Functional Group Interconversion

The introduction of the methylamino group at the C1 position of the indane ring is a pivotal step. The most direct and widely used method is the reductive amination of the corresponding ketone, 4-(methoxymethoxy)-1-indanone. smolecule.com This reaction proceeds via the formation of an intermediate imine or iminium ion upon reaction with methylamine, which is then reduced in situ to the desired secondary amine. smolecule.comwikipedia.org Methylamine is a simple primary amine and a good nucleophile, making it well-suited for this transformation. wikipedia.org

Alternative, though less direct, pathways can be envisioned. One such pathway involves the conversion of the 1-indanone to a 1-indanol (B147123) via reduction. The resulting hydroxyl group could then be converted into a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with methylamine. This multi-step process offers an alternative if the direct reductive amination proves problematic.

Another potential strategy involves the N-methylative ring-opening of an aziridine (B145994). researchgate.net If a synthetic route could be devised to form an aziridine fused to the indane core at the C1-C2 position, treatment with a methylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf) could lead to a ring-opened product containing the required 1-methylamino functionality. researchgate.net

Integration of Methoxymethoxy Ether Formation into Multistep Syntheses

The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl at the C4 position of the indane core. adichemistry.com The protection step is crucial because a free hydroxyl group can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. The MOM ether is stable under a variety of conditions, including those used for oxidation, reduction, and reactions with many nucleophiles. spcmc.ac.in

The MOM group is typically introduced by reacting the precursor, 4-hydroxy-1-indanone, with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). spcmc.ac.inwikipedia.org This reaction converts the phenolic hydroxyl into a MOM ether, which is an acetal (B89532) functional group. adichemistry.com

The timing of this protection step is synthetically important. It is generally performed after the formation of the 4-hydroxy-1-indanone core but before the introduction of the methylamino group. This strategic placement ensures that the acidic phenolic proton does not interfere with the base-sensitive steps or the nucleophilic addition of methylamine in the reductive amination process. The MOM group can be cleaved under acidic conditions to regenerate the hydroxyl group if needed later in a synthetic sequence. nih.govorganic-chemistry.org

Chemical Reactivity and Transformations of 1 Methylamino 4 Methoxymethoxy Indane

Selective Deprotection of the Methoxymethoxy Group

The methoxymethoxy (MOM) ether serves as a common protecting group for the phenolic hydroxyl functionality at the 4-position of the indane core. Its removal is a key step in many synthetic pathways and can be achieved under various conditions, ranging from strong acids to milder, chemoselective reagents.

Acid-Catalyzed Hydrolysis Methods

Acid-catalyzed hydrolysis is a standard and effective method for the cleavage of MOM ethers. The mechanism involves protonation of one of the ether oxygens, making it a better leaving group. This is followed by cleavage of the C-O bond to generate a stabilized carbocation and release the free phenol (B47542). Common acidic conditions can be tailored to the substrate's sensitivity.

Exemplary conditions for this transformation include the use of strong mineral acids like hydrochloric acid (HCl) in an aqueous organic solvent mixture, or organic acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758). For substrates sensitive to strong acids, milder reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) can be employed, often requiring heat.

Table 1: Typical Reagents for Acid-Catalyzed MOM Deprotection

| Reagent | Solvent(s) | Typical Conditions |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol (B129727) / Water | Room Temperature to Reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | Reflux |

Chemoselective Cleavage Conditions for Ether Functional Group

In complex molecules where acid-labile functional groups are present, chemoselective deprotection methods are necessary to avoid unwanted side reactions. A variety of non-acidic or mild Lewis acid conditions have been developed for the cleavage of MOM ethers, offering high selectivity.

One notable method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base like 2,2'-bipyridyl. This system allows for the deprotection of aromatic MOM ethers under very mild, non-acidic conditions. nih.govresearchgate.net The reaction proceeds through the formation of a trimethylsilyl (TMS) ether intermediate, which is subsequently hydrolyzed during aqueous workup to yield the phenol. nih.govresearchgate.net This method is particularly valuable as it can be compatible with other acid-sensitive groups. nih.gov

Other Lewis acids and reagent systems, such as bromodimethylborane (B1221736) or lithium tetrafluoroborate, have also been successfully used for cleaving robust MOM ethers in molecules with multiple sensitive functionalities. rsc.org

Investigation of Steric and Electronic Influences on Deprotection

The rate and efficiency of MOM group deprotection can be significantly influenced by both steric and electronic factors within the substrate.

Electronic Effects: The electronic nature of the aromatic ring influences the stability of the intermediates formed during cleavage. Electron-donating groups on the aromatic ring can stabilize carbocationic intermediates in acid-catalyzed mechanisms, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups can destabilize such intermediates, requiring harsher conditions or longer reaction times for complete deprotection. nih.gov For instance, the deprotection of an aromatic MOM ether bearing an electron-withdrawing nitro group was found to require heating and a longer reaction time compared to substrates with electron-donating groups. nih.gov

Steric Effects: Steric hindrance around the methoxymethoxy group can impact the accessibility of the ether oxygens to the acidic catalyst or reagent. In the case of 1-Methylamino-4-(methoxymethoxy)indane, the proximity of the fused five-membered ring and the methylamino group at the 1-position does not typically present significant steric hindrance to the MOM group at the 4-position. However, studies on other systems have shown that bulky substituents adjacent to the MOM group can slow the rate of cleavage, although the reaction often still proceeds to completion. nih.gov

Reactions at the Methylamino Moiety

The secondary methylamino group at the 1-position of the indane structure is a key site for further functionalization. As a nucleophilic secondary amine, it readily undergoes reactions such as alkylation and acylation, and it can be susceptible to oxidation.

Alkylation and Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and basic. This allows for the formation of new carbon-nitrogen or acyl-nitrogen bonds.

Alkylation: N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This reaction is typically achieved by treating the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netyoutube.com The direct alkylation of secondary amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, although this is less common with bulkier substrates or when using a stoichiometric amount of the alkylating agent. nih.gov Alternative, greener methods utilize alcohols or dialkyl carbonates as alkylating agents in the presence of a suitable catalyst. nih.govacs.orgunive.it

Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. youtube.com This reaction is generally very efficient and is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. youtube.com Acylation converts the basic amine into a neutral amide, a transformation that is often used as a protecting strategy or to introduce specific functional groups. researchgate.net

Table 2: General Conditions for Reactions at the Methylamino Moiety

| Transformation | Reagent(s) | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF | Tertiary Amine |

| N-Alkylation | Alcohol (R-OH) | Base + Metal Catalyst (e.g., Ir, Ru) | Toluene, Dioxane | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | DCM, THF, or Pyridine | N,N-Disubstituted Amide |

Oxidative Transformations

Secondary amines, particularly benzylic amines like this compound, can undergo oxidative transformations. The specific product depends on the oxidant used and the reaction conditions.

A common oxidation reaction for secondary benzylic amines is the formation of nitrones. acs.org This can be achieved using hydrogen peroxide (H₂O₂) as an oxidant, sometimes in the presence of a catalyst like selenium dioxide or a tungstate (B81510) salt. researchgate.netacs.org In some cases, the reaction can proceed without a catalyst in a suitable solvent like methanol or acetonitrile. nih.govacs.org The oxidation is believed to proceed through a hydroxylamine (B1172632) intermediate, which is then further oxidized to the nitrone. acs.org Other potential oxidation products could include imines, though this would involve cleavage of the N-methyl bond. Under harsher oxidative conditions, degradation of the molecule can occur.

Amine Derivatization for Further Synthetic Utility

The secondary methylamino group at the C1 position is a key site for synthetic modification. Its nucleophilic character allows for a range of derivatization reactions, enabling the synthesis of amides, sulfonamides, and more complex tertiary amines. These transformations are crucial for modulating the compound's physicochemical properties and for introducing new functional groups for further synthetic steps.

Standard acylation procedures, for instance, can be employed to convert the secondary amine into its corresponding amide. stackexchange.comresearchgate.net This is typically achieved by reacting the parent amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. stackexchange.com Similarly, reaction with sulfonyl chlorides yields stable sulfonamide derivatives. rsc.org These derivatizations can serve as a protecting group strategy or to introduce specific structural motifs.

Furthermore, the secondary amine can undergo N-alkylation to form tertiary amines, although this can sometimes be challenging due to the potential for over-alkylation to form quaternary ammonium salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing a second alkyl group.

Reactions on the Indane Core

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of the indane core is activated towards electrophilic aromatic substitution (SEAr) by two electron-donating groups: the fused alkyl ring and the 4-(methoxymethoxy) substituent. fiveable.me The methoxymethoxy group, being an ether derivative, is a strong activating group and a powerful ortho-, para-director due to the resonance donation of its oxygen lone pairs. wikipedia.orgmasterorganicchemistry.com The fused cyclopentane (B165970) ring acts as a weakly activating alkyl group, also directing ortho- and para-.

The directing effects of these two groups are synergistic. The dominant activating group is the 4-(methoxymethoxy) substituent. It directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself. masterorganicchemistry.comlibretexts.org The fused alkyl ring directs to positions C4 and C6. Therefore, the positions most activated towards electrophilic attack are C5 and C7. Steric hindrance from the cyclopentane ring at C7 may slightly favor substitution at the C5 position in some cases.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed readily, yielding predominantly a mixture of 5- and 7-substituted products. khanacademy.orgukim.mk

Functionalization of the Cyclopentane Ring

The cyclopentane portion of the indane nucleus also offers opportunities for chemical modification. The C1 carbon, being a benzylic position, is particularly susceptible to oxidation. researchgate.net The presence of the aromatic ring significantly stabilizes radical or cationic intermediates at this position, facilitating reactions that might not occur on a simple cyclopentane ring. allen.in

Oxidation of the benzylic C-H bond at C1 is a plausible transformation. However, the presence of the amine at this position complicates direct oxidation. A common strategy would involve first protecting the amine (e.g., as an amide) and then proceeding with benzylic oxidation using reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants to potentially yield an indanone derivative after deprotection and hydrolysis. wiley-vch.dethermofisher.com More modern methods involving catalytic C-H activation could also be explored for selective functionalization at other positions (C2 or C3) on the cyclopentane ring, although such reactions are less common and often require specialized catalyst systems.

Ring Opening or Rearrangement Studies

While the indane core is generally stable, ring-opening or rearrangement reactions can be induced under specific conditions or after functional group manipulation. There are no prominent studies detailing such transformations specifically for this compound. However, by analogy to related structures, certain pathways can be hypothesized.

For example, if the amine at C1 were converted to a good leaving group, a rearrangement involving migration of the adjacent aromatic ring (a Wagner-Meerwein type rearrangement) could potentially lead to ring-expanded products like tetralin derivatives. Furthermore, derivatization of the cyclopentane ring to introduce specific functionalities could open pathways to named rearrangements. For instance, conversion of a derivative to an oxime could enable a Beckmann rearrangement to a lactam, or transformation to a ketone could allow for a Baeyer-Villiger oxidation to a lactone, effectively cleaving the cyclopentane ring. These transformations remain theoretical for the title compound but illustrate potential, albeit complex, synthetic routes that could fundamentally alter the bicyclic core.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Analysis of Reductive Amination for 1-Methylamino-4-(methoxymethoxy)indane Formation

The formation of this compound is commonly achieved through the reductive amination of its precursor, 4-(methoxymethoxy)indan-1-one, with methylamine (B109427). This transformation is a cornerstone of amine synthesis and proceeds through a well-defined, multi-step mechanism.

The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 4-(methoxymethoxy)indan-1-one. This step, which is typically reversible and can be acid- or base-catalyzed, leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. The formation of this intermediate is a critical prelude to the subsequent dehydration step.

Following the formation of the hemiaminal, the elimination of a water molecule occurs, yielding a protonated imine, or iminium ion. This dehydration step is generally the rate-determining step of the reaction and is facilitated by acidic conditions, which protonate the hydroxyl group of the hemiaminal, converting it into a better leaving group (water). The resulting iminium ion is a key electrophilic intermediate that is susceptible to reduction.

The final step in the sequence is the reduction of the iminium ion by a hydride-based reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone, preventing the side reaction of ketone reduction to an alcohol. The hydride transfer from the reducing agent to the imine carbon results in the formation of the final product, this compound. Studies on the reductive amination of similar indanones have indicated that a higher molar equivalent of the amine may be necessary to achieve high conversion rates. nih.gov

| Step | Reactants | Intermediate(s) | Product of Step |

| 1. Nucleophilic Attack | 4-(methoxymethoxy)indan-1-one, Methylamine | - | Hemiaminal |

| 2. Dehydration | Hemiaminal | - | Iminium Ion |

| 3. Reduction | Iminium Ion, Hydride Reducing Agent | - | This compound |

Kinetic Studies of Methoxymethoxy Deprotection and Related Transformations

The methoxymethoxy (MOM) group serves as a common protecting group for the phenolic hydroxyl function at the 4-position of the indane core. Its removal, or deprotection, is a crucial step in many synthetic sequences and is typically achieved under acidic conditions. Kinetic studies of the deprotection of MOM-protected phenols provide insight into the reaction rates and the factors that influence them.

The deprotection mechanism is an acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen of the MOM group. This protonation makes the acetal (B89532) more susceptible to nucleophilic attack. Subsequently, the C-O bond is cleaved, leading to the formation of the free phenol (B47542) and a resonance-stabilized oxocarbenium ion (H₂C=O⁺CH₃). This cation is then quenched by water or another nucleophile present in the reaction mixture, ultimately forming formaldehyde (B43269) and methanol (B129727) as byproducts.

The following table outlines the typical reagents and conditions for the deprotection of MOM-protected phenols, which are applicable to the deprotection of this compound:

| Reagent(s) | Solvent(s) | Temperature |

| Hydrochloric Acid (HCl) | Water, Methanol | Room Temperature to Reflux |

| Sulfuric Acid (H₂SO₄) | Water, Dioxane | Room Temperature to Reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Room Temperature |

| Solid Acid Catalysts | Methanol, 1,2-dichloroethane | 65-80 °C |

Probing Intermediates and Transition States in Syntheses

The direct observation and characterization of reactive intermediates and the computational modeling of transition states are powerful tools for gaining a deeper understanding of reaction mechanisms. In the synthesis of this compound, the key intermediates are the hemiaminal and the iminium ion formed during the reductive amination process.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can be employed to detect and characterize these transient species under specific conditions. For instance, by carefully controlling the temperature and pH, it may be possible to observe the formation of the hemiaminal intermediate. NMR studies on similar systems have been used to monitor the formation of the imine intermediate in aqueous solutions, revealing the influence of pH on the equilibrium between the carbonyl compound, amine, and imine. nih.govresearchgate.net

Computational chemistry provides a complementary approach to studying these reactive species. Quantum mechanical calculations can be used to model the structures and energies of the reactants, intermediates, products, and, most importantly, the transition states that connect them. These calculations can provide valuable information about the activation energies of each step in the reaction pathway, helping to identify the rate-determining step and to rationalize the observed reactivity. For the reductive amination of indanones, computational studies can elucidate the geometry of the transition state for the nucleophilic attack of the amine on the carbonyl group and for the subsequent hydride transfer to the iminium ion.

Understanding Regio- and Stereoselectivity in Chemical Transformations

For many applications, controlling the regio- and stereoselectivity of chemical transformations is of paramount importance. In the context of this compound, stereoselectivity becomes a key consideration if the indane ring is further substituted or if chiral reagents are used in its synthesis.

The reduction of the iminium ion intermediate can, in principle, lead to the formation of a stereocenter at the 1-position of the indane ring. If the starting indanone is prochiral and an achiral reducing agent is used, a racemic mixture of the two enantiomers of the product will be formed. However, the use of a chiral reducing agent or a chiral catalyst can induce stereoselectivity, leading to an enrichment of one enantiomer over the other. This is the basis of asymmetric reductive amination.

The facial selectivity of the hydride attack on the iminium ion is determined by steric and electronic factors. The bulky indane scaffold can influence the approach of the hydride reagent, potentially leading to a preference for attack from the less sterically hindered face of the iminium ion. The nature of the substituent at the 4-position (the methoxymethoxy group) can also exert an electronic influence on the reaction.

Furthermore, if there are pre-existing stereocenters on the indane ring, they can direct the stereochemical outcome of the reductive amination, a phenomenon known as diastereoselectivity. The relative orientation of the incoming methylamino group will be influenced by the steric hindrance imposed by the existing substituents.

While specific studies on the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric synthesis and diastereoselective reactions are broadly applicable to this system. The following table summarizes the factors influencing stereoselectivity in the synthesis of this compound:

| Factor | Influence on Stereoselectivity |

| Chiral Reducing Agent/Catalyst | Can induce enantioselectivity in the reduction of the prochiral iminium ion. |

| Steric Hindrance of the Indane Core | Can direct the approach of the nucleophile/reducing agent, leading to diastereoselectivity. |

| Existing Stereocenters | Can control the stereochemical outcome at the newly formed stereocenter. |

Computational and Theoretical Chemical Studies

Molecular Orbital and Electronic Structure Analysis of 1-Methylamino-4-(methoxymethoxy)indane

A detailed analysis of the molecular orbitals and electronic structure of this compound has not been specifically reported in peer-reviewed literature. Such an analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The distribution of electron density, electrostatic potential, and the nature of the frontier orbitals would provide insights into its behavior in chemical reactions.

Predicting Reactivity and Selectivity via Computational Models

While the presence of the amino and ether functional groups suggests potential sites for chemical reactions, specific computational models predicting the reactivity and selectivity of this compound are absent from the scientific record. smolecule.com Such models would typically employ quantum chemical calculations to map out reaction pathways and predict the most likely products of various chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the atomic level. While DFT has been used to study the reaction mechanisms of other organic compounds, its application to elucidate the specific reaction pathways of this compound has not been published. beilstein-journals.org Such calculations would provide valuable information on transition states, activation energies, and the thermodynamics of potential reactions.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics simulations could offer insights into the behavior of this compound in different environments, such as in solution or in the presence of biological macromolecules. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's interactions and conformational flexibility. However, no such simulation studies for this specific indane derivative have been reported.

1 Methylamino 4 Methoxymethoxy Indane As a Synthetic Intermediate

Role in the Synthesis of Substituted Indane Derivatives

1-Methylamino-4-(methoxymethoxy)indane is a key building block in the synthesis of various substituted indane derivatives. Its primary role is to provide a pre-formed indane nucleus with versatile functional handles at the C1 and C4 positions. The synthesis of this intermediate typically begins with 4-hydroxy-1-indanone (B1297909), which is first protected as a methoxymethyl (MOM) ether to yield 4-(methoxymethoxy)-1-indanone. semanticscholar.org Subsequent reductive amination of this ketone with methylamine (B109427) introduces the 1-methylamino group, affording the target intermediate. semanticscholar.org

Once formed, this intermediate can undergo a variety of transformations:

N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a wide range of substituents at the nitrogen atom. This allows for the systematic modification of the compound's properties.

Deprotection and O-Functionalization: The MOM group can be cleaved under acidic conditions to reveal the free phenol (B47542). This hydroxyl group can then be converted into ethers, esters, or other functional groups, providing another avenue for structural diversification.

Aromatic Ring Substitution: The electron-donating nature of the protected hydroxyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, enabling the introduction of further substituents.

The classical approach to forming the indane nucleus itself often involves an intramolecular Friedel–Crafts acylation of a β-phenylpropionic acid derivative, which yields an indanone that can be further functionalized. nih.gov The availability of this compound, however, provides a more direct route to 1,4-disubstituted indanes.

| Reaction Type | Reagents/Conditions | Functionality Transformed | Resulting Structure |

|---|---|---|---|

| Reductive Amination | Methylamine, Reducing Agent (e.g., NaBH3CN) | Ketone (at C1) | Secondary Amine (at C1) |

| N-Alkylation | Alkyl Halide, Base | Secondary Amine (at C1) | Tertiary Amine (at C1) |

| MOM-Deprotection | Acidic Conditions (e.g., HCl) | Methoxymethyl Ether (at C4) | Phenol (at C4) |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl3) | β-Phenylpropionic Acid | Indanone |

Application in Constructing Fused-Ring Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it a suitable precursor for the construction of more complex, fused-ring systems. While specific literature examples detailing the use of this exact compound are not prevalent, its structure lends itself to several established synthetic strategies for ring annulation.

For instance, the amine at C1 and a suitable substituent on the aromatic ring can be used to form a new heterocyclic ring fused to the indane core. A hypothetical route could involve the acylation of the amine followed by an intramolecular cyclization reaction, such as a Bischler–Napieralski or Pictet–Spengler type reaction, after appropriate modification of the aromatic ring. These reactions are classical methods for constructing fused isoquinoline (B145761) and β-carboline systems, respectively.

The general synthetic utility of indane derivatives in forming fused heterocycles is well-documented. For example, indane-1,3-diones are used in Knoevenagel condensation reactions to build fused systems. researchgate.net Similarly, the functional handles on this compound provide the necessary reactive sites for intramolecular cyclizations that can lead to novel polycyclic architectures.

Strategic Use in Multistep Organic Synthesis of Complex Molecules

In the context of multistep organic synthesis, intermediates that offer orthogonal protecting groups and multiple, differentially reactive sites are of high strategic value. This compound exemplifies such a building block. The MOM ether at C4 is stable to many reaction conditions used to modify the amine at C1, including alkylations and acylations.

This orthogonality allows for a synthetic sequence where the nitrogen functionality is elaborated first, potentially over several steps, without affecting the protected phenol. At a later stage in the synthesis, the MOM group can be selectively removed to unmask the hydroxyl group for further reactions. This strategic protection-deprotection sequence is fundamental in the synthesis of complex molecules, as it prevents unwanted side reactions and allows for the precise, stepwise construction of the target structure.

Development of Chiral Analogues via Stereocontrolled Synthesis

The C1 position of this compound is a prochiral center if derived from the corresponding indanone. The synthesis of enantiomerically pure analogues is of significant interest, and several methods for stereocontrolled synthesis have been developed for the indane scaffold.

The creation of chiral indane derivatives can be achieved through various asymmetric synthetic methods. Enantioselective reduction of the precursor, 4-(methoxymethoxy)-1-indanone, is a direct approach to establishing the stereocenter at C1. This can be accomplished using chiral reducing agents or catalysts. For example, the Corey–Bakshi–Shibata (CBS) reduction or copper-catalyzed asymmetric reduction of indanones can provide the corresponding chiral indanols with high enantioselectivity. These chiral alcohols can then be converted to the desired chiral amines.

Alternatively, diastereoselective approaches can be employed. If a chiral auxiliary is attached to the molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, forming a chiral imine or enamine from the indanone precursor and then reducing it can lead to the desired chiral amine with high diastereoselectivity. Intramolecular Michael reactions have also been used to construct highly substituted chiral indanes in a diastereoselective and enantioselective fashion. nih.gov

| Method | Key Reagent/Catalyst | Stereochemical Control | Typical Outcome |

|---|---|---|---|

| Asymmetric Ketone Reduction | Corey–Bakshi–Shibata (CBS) Catalyst | Enantioselective | Chiral Indanol |

| Catalytic Asymmetric Reduction | CuH-based Catalysts | Enantioselective | Chiral Indanol |

| Intramolecular Michael Reaction | Chiral Phase-Transfer Catalyst | Enantio- and Diastereoselective | Substituted Chiral Indane |

| Asymmetric C-H Functionalization | Chiral Rhodium or Iridium Catalysts | Diastereoselective | Chiral Indane with Quaternary Center |

The principle of Self-Regeneration of Stereocenters (SRS) is a sophisticated strategy for modifying a stereocenter without racemization. semanticscholar.org The process involves four key steps:

Introduction of a temporary stereocenter: A chiral starting material is reacted with an achiral molecule (like an aldehyde) to form a new, temporary stereocenter in a diastereoselective manner.

Annihilation of the original stereocenter: The original stereocenter is destroyed, typically by forming a planar, trigonal center (e.g., an enolate or iminium ion). The chirality of the molecule is now maintained only by the temporary stereocenter.

Diastereoselective introduction of a new group: A new substituent is introduced at the newly formed trigonal center. The stereochemical outcome is controlled by the temporary stereocenter.

Removal of the temporary stereocenter: The temporary chiral center is removed, regenerating the achiral molecule used in the first step and yielding the final product with a modified, yet stereochemically defined, original center.

While the direct application of SRS to this compound is not explicitly detailed in the literature, the principle can be hypothetically applied to chiral aminoindanes. For example, a chiral 1-aminoindane could be reacted with an aldehyde to form a chiral imidazolidinone (a temporary stereocenter). The original stereocenter at C1 of the indane could then be deprotonated to form a planar carbanion. Subsequent alkylation would occur diastereoselectively, directed by the stereocenters on the imidazolidinone ring. Finally, hydrolysis of the imidazolidinone would yield a new, enantiomerically pure C1-alkylated 1-aminoindane. This strategy has been successfully used in the synthesis of other complex chiral molecules. nih.gov

Structure Property Relationships in 1 Methylamino 4 Methoxymethoxy Indane Analogues

Impact of Substituent Variations on Chemical Reactivity and Stability

The reactivity and stability of the aromatic ring in 1-Methylamino-4-(methoxymethoxy)indane are significantly influenced by its substituents. Both the methylamino and methoxymethoxy groups are generally considered to be activating groups in the context of electrophilic aromatic substitution, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. wikipedia.orglibretexts.org

The methylamino group at the 1-position influences the reactivity of the benzylic position, while the methoxymethoxy group at the 4-position primarily affects the aromatic portion of the indane nucleus. The oxygen atom in the methoxymethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as a positive mesomeric (+M) effect. researchgate.net This electron donation increases the nucleophilicity of the aromatic ring. Similarly, the nitrogen atom of the methylamino group can also donate electron density, though its effect on the aromatic ring is indirect.

The stability of the methoxymethyl ether linkage is a critical factor. Methoxymethyl (MOM) ethers are known to be stable under neutral and basic conditions but are labile to acidic conditions, which can lead to their cleavage. organic-chemistry.orgadichemistry.com This susceptibility to acid-catalyzed hydrolysis is an important consideration in the chemical handling and stability of the compound.

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -NHCH₃ (related to -NH₂) | Weakly Withdrawing | Strongly Donating | Activating |

| -OCH₂OCH₃ (related to -OR) | Withdrawing | Donating | Activating |

Conformational Effects of Indane Ring Substitution

The indane ring system is composed of a benzene ring fused to a cyclopentane (B165970) ring. The five-membered ring of the indane is not planar and can adopt an "envelope" or "twist" conformation to minimize steric strain. The substitution pattern on this ring significantly influences its preferred conformation.

In this compound, the methylamino group is at a pseudo-axial or pseudo-equatorial position on the five-membered ring. The conformational preference is dictated by steric interactions. Generally, larger substituents prefer to occupy the pseudo-equatorial position to minimize steric hindrance with other parts of the molecule. libretexts.orgfiveable.me The interplay between the substituents at the 1 and 4 positions will determine the most stable three-dimensional arrangement of the molecule.

| Substituent Position | Steric Hindrance | Preferred Orientation |

|---|---|---|

| 1-Methylamino | Moderate | Pseudo-equatorial favored |

Influence of Amino and Ether Moieties on Overall Molecular Properties

The methylamino and methoxymethoxy groups profoundly impact the physicochemical properties of the indane core, such as polarity, solubility, and hydrogen bonding capacity.

The presence of the nitrogen and oxygen atoms introduces polarity to the otherwise nonpolar indane structure. The C-N and C-O bonds are polar, and the molecule as a whole will possess a net dipole moment. This increased polarity influences how the molecule interacts with solvents and other molecules.

The methylamino group can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). khanacademy.org The ether oxygen atoms in the methoxymethoxy group can also act as hydrogen bond acceptors. youtube.com This capacity for hydrogen bonding significantly affects the compound's solubility in protic solvents like water and alcohols. Ethers are known to be soluble in water to some extent due to hydrogen bond formation. libretexts.orgbyjus.com

| Functional Group | Effect on Polarity | Hydrogen Bonding Capability | Impact on Solubility |

|---|---|---|---|

| Methylamino (-NHCH₃) | Increases | Donor and Acceptor | Increases aqueous solubility |

| Methoxymethoxy (-OCH₂OCH₃) | Increases | Acceptor | Influences solubility in both polar and nonpolar solvents |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for 1-Methylamino-4-(methoxymethoxy)indaneacs.org

Future synthetic research will likely focus on methodologies that align with the principles of green chemistry, aiming to improve efficiency, reduce waste, and enhance safety. While current methods may rely on traditional multi-step sequences starting from precursors like 4-hydroxy-1-indanone (B1297909), emerging strategies can offer significant improvements. smolecule.com

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave heating could drastically shorten reaction times for key steps, such as the intramolecular Friedel-Crafts acylation to form the indanone core or the final reductive amination. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for managing potentially exothermic or hazardous reaction steps.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to introduce the amino group, replacing traditional chemical reductants and catalysts.

Solvent Minimization: Building on methods that use green solvents, further research could explore solvent-free reaction conditions, potentially using mechanochemistry (ball-milling) to drive reactions. scilit.com

Comparison of Potential Green Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of power and temperature for key transformations. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Development of stable packed-bed catalysts for continuous operation. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild conditions, reduced waste. | Enzyme screening and engineering for substrate specificity. |

| Solvent-Free Reactions | Elimination of solvent waste, potential for improved atom economy. | Exploration of mechanochemical or solid-state reaction conditions. |

Exploration of Catalyst Development for Key Transformationsmt.comscilit.com

The synthesis of 1-Methylamino-4-(methoxymethoxy)indane involves several key transformations where catalyst innovation could significantly enhance efficiency and selectivity. Future research should target the development of novel catalysts for N-alkylation and for the management of the methoxymethyl (MOM) protecting group.

N-Alkylation Catalysis: The introduction of the methyl group onto the primary amine is a critical step. While traditional methods exist, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is an attractive green alternative. acs.org This process, often catalyzed by transition metals, involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. acs.orgrsc.org Future work could focus on developing cheaper, non-precious metal heterogeneous catalysts (e.g., based on nickel or titanium) that are easily recoverable and reusable. acs.orgacs.org

Protecting Group Catalysis: The methoxymethyl (MOM) ether protects the phenolic hydroxyl group. Its removal is typically achieved under acidic conditions. wikipedia.org A key area for development is the use of solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or Wells-Dawson heteropolyacids, which are easily filtered off, simplifying workup and reducing acidic waste streams. nih.govacs.org Research into catalysts that allow for the selective deprotection of the MOM group in the presence of other sensitive functionalities remains a valuable pursuit. oup.com

Catalyst Development Opportunities

| Transformation | Catalyst Type | Potential Advantages |

|---|---|---|

| N-Alkylation of amine | Heterogeneous non-precious metal (e.g., Ni, Ti) | Cost-effective, reusable, reduced metal contamination. acs.orgacs.org |

| N-Alkylation of amine | Ruthenium(II) or Iridium(I) complexes | High efficiency, broad functional group tolerance. rsc.orgnih.gov |

| MOM-ether deprotection | Solid acid catalysts (e.g., NaHSO₄·SiO₂) | Easy removal, simplified workup, reduced waste. nih.govacs.org |

| MOM-ether deprotection | Bismuth triflate in aqueous media | High efficiency, chemoselectivity, environmentally friendly. oup.com |

Advanced Spectroscopic Techniques for Mechanistic Elucidation (without basic identification data)

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can guide process optimization and catalyst design. Advanced spectroscopic techniques offer powerful tools for this purpose.

Future research could employ in-situ monitoring techniques like ReactIR (FTIR) or Raman spectroscopy. mt.commt.comacs.org These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.comspectroscopyonline.com This provides invaluable kinetic data and can reveal transient or unstable intermediates that are missed by traditional offline analysis. spectroscopyonline.com

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques can provide detailed structural and dynamic information. Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can confirm complex structural connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) can elucidate through-space correlations, helping to understand the conformation of intermediates and products. ipb.pt These techniques are instrumental in studying reaction pathways and identifying key intermediate species.

Chemoinformatic and Machine Learning Applications for Compound Design and Synthesis Prediction

The fields of chemoinformatics and machine learning (ML) are set to revolutionize synthetic chemistry. bohrium.com For this compound and its derivatives, these computational tools offer several promising avenues.

Retrosynthesis Prediction: AI-driven retrosynthesis models can propose novel and efficient synthetic routes to the target molecule. mit.edu By training on vast reaction databases, these models, including sequence-to-sequence (Seq2Seq) and graph neural network approaches, can identify disconnections and suggest precursor molecules that may not be obvious to a human chemist. researchgate.netchemrxiv.org This can accelerate the discovery of more efficient and economical synthetic pathways. arxiv.org

Reaction Condition Optimization: ML algorithms can be used to predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading) by learning from existing experimental data. This can reduce the number of experiments needed for process development, saving time and resources.

Virtual Library Design: Chemoinformatic tools can be used to design virtual libraries of derivatives based on the this compound scaffold. By calculating various molecular descriptors, these models can predict properties relevant to materials science or chemical biology, helping to prioritize which new compounds to synthesize for specific non-therapeutic applications.

Potential for this compound in Materials Science or Chemical Biology Tool Development (non-therapeutic)

Beyond its current applications, the unique structure of this compound makes it an interesting candidate for development in materials science and as a chemical biology tool.

Materials Science: The indane structure is a rigid scaffold that can be incorporated into larger molecular architectures. The primary amine and the phenolic hydroxyl (after deprotection) offer two distinct points for polymerization or functionalization. This could enable its use as a monomer for creating novel polymers or as a building block for functional materials such as organic light-emitting diodes (OLEDs) or sensors, where the rigid indane core could impart desirable photophysical or electronic properties. The indane-1,3-dione scaffold, a close relative, is already known for its utility in developing materials for electronics and photopolymerization. nih.gov

Chemical Biology Tools: The compound is known to have biological activity, including as a prostaglandin (B15479496) I2 receptor agonist. smolecule.com This activity can be leveraged for non-therapeutic purposes by developing it into a chemical probe. nih.gov For instance, by attaching a fluorophore to the molecule, it could be converted into a fluorescent probe to visualize the location and dynamics of its target receptor in living cells via fluorescence microscopy. rsc.orgnih.gov Alternatively, attaching a biotin (B1667282) tag could enable its use in pull-down assays to identify binding partners and explore biological pathways, strictly as a research tool. nih.gov The goal of such tools is to provide a deeper understanding of biological systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Methylamino-4-(methoxymethoxy)indane, and how can reaction conditions influence yield?

- The compound’s synthesis likely involves multi-step functionalization of indane derivatives. For example, methoxy and methylamino groups can be introduced via nucleophilic substitution or reductive amination. A method described for structurally similar compounds (e.g., methoxyindoles) involves refluxing intermediates under inert atmospheres (N₂) with catalysts like BF₃·Et₂O, followed by purification via column chromatography . Yield optimization requires precise temperature control (e.g., maintaining 30°C during reagent addition) and stoichiometric adjustments to minimize side reactions. Post-synthesis analysis via HPLC (as in ) is critical for purity assessment.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- ¹H NMR : The methoxymethoxy group (–OCH₂O–) will show distinct splitting patterns (e.g., a singlet for the methylene protons at δ 4.5–5.0 ppm). The methylamino (–NHCH₃) group may exhibit broad signals due to proton exchange.

- MS : Molecular ion peaks (e.g., m/z ~221 for C₁₂H₁₇NO₂) and fragmentation patterns (loss of –OCH₃ or –NHCH₃) help confirm the structure.

- Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Indane derivatives are studied for neuroprotective, anticancer, and anti-inflammatory properties . The methoxymethoxy group may enhance bioavailability by modulating lipophilicity, while the methylamino group could interact with biological targets (e.g., enzyme active sites). In vitro assays (e.g., kinase inhibition or cytotoxicity screens) are recommended to explore therapeutic potential.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and related indane derivatives?

- Contradictions may arise from steric effects (e.g., bulky substituents hindering nucleophilic attack) or electronic factors (methoxy groups altering electron density). Computational methods (DFT calculations) can predict reactive sites, while controlled experiments (e.g., varying substituents in analogs ) isolate variables. For example, replacing methoxymethoxy with a simpler methoxy group (as in 5-Methoxy-1-indanone ) may clarify electronic contributions.

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring . Acidic/basic hydrolysis (pH 1–13 buffers) identifies labile groups (e.g., methoxymethoxy cleavage).

- Kinetic Analysis : Fit degradation data to models (zero/first-order) to estimate shelf life. Reference TCI America’s safety protocols for handling degradation products .

Q. How can researchers address low yields in cross-coupling reactions involving this compound’s heterocyclic system?

- Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often fail due to poor solubility or catalyst poisoning. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig ligands .

- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent side reactions.

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity.

- Molecular Docking : Use crystal structures of homologous targets (e.g., from PubChem ) to predict binding modes.

- In Vivo Models : Prioritize zebrafish or murine models for preliminary neuroprotective or anticancer efficacy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.